molecular formula C12H10Cl2N2NaO5PS B12376042 Sp-5,6-Dcl-cbimps

Sp-5,6-Dcl-cbimps

Cat. No.: B12376042
M. Wt: 419.2 g/mol
InChI Key: LXTHVPHQPNCKKG-MOBMELGVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves several key steps:

Industrial Production Methods

Industrial production of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, stringent reaction control, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate has a wide range of scientific research applications:

Mechanism of Action

Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate exerts its effects by selectively activating cyclic adenosine monophosphate-dependent protein kinase. The compound binds to the regulatory subunits of the kinase, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it superior to other cyclic adenosine monophosphate analogs in terms of potency and effectiveness in activating cyclic adenosine monophosphate-dependent protein kinase .

Properties

Molecular Formula

C12H10Cl2N2NaO5PS

Molecular Weight

419.2 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1

InChI Key

LXTHVPHQPNCKKG-MOBMELGVSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+]

Origin of Product

United States

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